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molecular formula C10H14N2O B3371963 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one CAS No. 85302-17-6

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one

Cat. No. B3371963
M. Wt: 178.23 g/mol
InChI Key: OEZIYCHYBFWRHB-UHFFFAOYSA-N
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Patent
US05468766

Procedure details

Prepared analogously to Example 1 starting from methylhydrazine and 2-(dimethylaminomethylene)-5,5-dimethyl-cyclohexane-1,3-dione.
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].CN([CH:7]=[C:8]1[C:13](=[O:14])[CH2:12][C:11]([CH3:16])([CH3:15])[CH2:10][C:9]1=O)C>>[CH3:1][N:2]1[C:9]2[CH2:10][C:11]([CH3:16])([CH3:15])[CH2:12][C:13](=[O:14])[C:8]=2[CH:7]=[N:3]1

Inputs

Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=C1C(CC(CC1=O)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1N=CC=2C(CC(CC12)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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